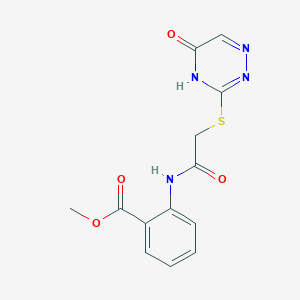![molecular formula C16H14N2O3 B2699145 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953731-77-6](/img/structure/B2699145.png)
6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis
The molecular structure of isoxazolo[4,5-b]pyridines involves a pyridine ring fused with an isoxazole ring .Chemical Reactions Analysis
Intramolecular nucleophilic substitution of halogen or nitro group in pyridines with appropriate N–O nucleophile in position 2 is one of the most obvious approaches to isoxazolo[4,5-b]pyridine skeleton .Physical And Chemical Properties Analysis
These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and molecular docking of novel pyridine and fused pyridine derivatives, focusing on their antimicrobial and antioxidant activity, have been documented. These compounds were synthesized using different chemical reactions and evaluated for their binding energies towards target proteins, revealing moderate to good activity (Flefel et al., 2018).
- Another study detailed the efficient synthesis of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives. This research provided insights into the mechanistic aspects of the formation of these compounds and supported the results with theoretical calculations (Guleli et al., 2019).
Biological Activities and Applications
- Research on the synthesis of various heterocyclic compounds, including triazolopyridines and thiadiazoles, has shown potential for radioprotective and anticancer activities. These compounds were synthesized via reactions involving hydrazonoyl halides, showing significant activities against specific cancer cells (Ghorab et al., 2006).
- The development of new sulfur heterocyclic compounds as potential radioprotective and anticancer agents was explored, demonstrating the utility of these compounds in medical research and their potential applications in cancer treatment (Ghorab et al., 2006).
Photophysical and Nonlinear Optical Behavior
- The study of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones was conducted to investigate their third-order nonlinear optical properties. This research indicates the importance of these compounds in the development of materials with potential applications in optical limiting and photonics (Murthy et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(2,4-dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-8-4-5-11(9(2)6-8)13-7-12(16(19)20)14-10(3)18-21-15(14)17-13/h4-7H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKKOGRWREGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)

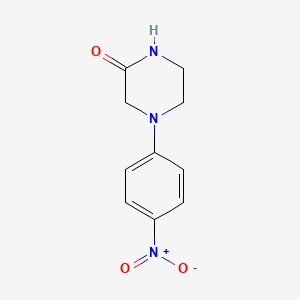
![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)
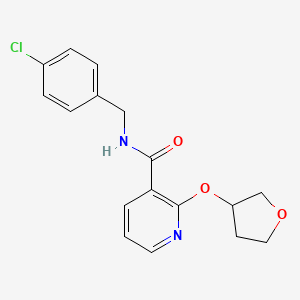
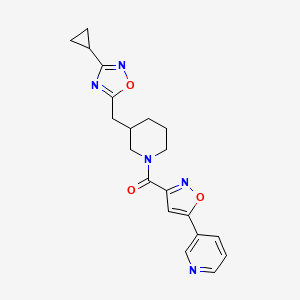
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)
![4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2699080.png)
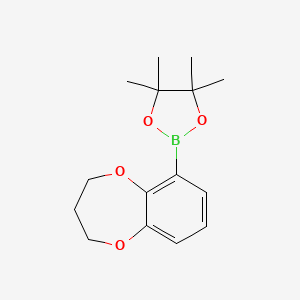
![4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2699084.png)
